molecular formula C11H13N3O4 B13719562 N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine

Cat. No.: B13719562
M. Wt: 251.24 g/mol
InChI Key: MEVRRKYKPCBYHM-UHFFFAOYSA-N
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Description

N-{[4-(Morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine is a Schiff base derivative characterized by a morpholine-substituted aromatic ring, a nitro group at the meta position, and a hydroxylamine moiety.

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, often used to enhance solubility and bioavailability in drug design.
  • Nitro group: A strong electron-withdrawing group influencing electronic properties and reactivity.
  • Hydroxylamine Schiff base: Imine derivatives known for chelation properties and antioxidant activity .

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O4/c15-12-8-9-1-2-10(11(7-9)14(16)17)13-3-5-18-6-4-13/h1-2,7-8,15H,3-6H2

InChI Key

MEVRRKYKPCBYHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4-morpholin-4-yl-3-nitrobenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-yl-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent, and room temperature conditions.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, and mild heating.

Major Products Formed

    Reduction: 4-morpholin-4-yl-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-morpholin-4-yl-3-nitrobenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biochemistry: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-morpholin-4-yl-3-nitrobenzaldehyde oxime is largely dependent on its functional groups:

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.

    Oxime Group: Can form stable complexes with metal ions, influencing various biochemical pathways.

    Morpholine Ring: Enhances the compound’s solubility and ability to interact with biological membranes.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
N-{[4-(Morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine (Target) C₁₄H₁₄N₃O₄ Morpholine, nitro, hydroxylamine Schiff base 298.28 Potential bioactivity (inferred)
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime C₁₄H₁₂N₂O₃S Methylphenyl sulfanyl, nitro, oxime 296.32 Antioxidant activity
N-[3-(Morpholin-4-yl)-1-phenylpropylidene]hydroxylamine C₁₁H₁₃F₂NO₃ Morpholine, fluorinated alkyl chain 257.23 Synthetic intermediate
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide C₁₀H₁₁ClN₂O₂ Chlorophenyl, cyclopropane, hydroxamic acid 226.66 Radical scavenging (DPPH assay)

Structural and Functional Differences

Substituent Effects: The morpholine ring in the target compound enhances polarity compared to the methylphenyl sulfanyl group in the oxime analog . This difference may influence solubility and membrane permeability. The nitro group at the meta position in the target compound vs.

Bioactivity Trends: Hydroxamic acids (e.g., compound 6 in ) exhibit stronger radical scavenging activity due to the –NHOH moiety, while Schiff bases like the target compound may require additional functional groups for similar efficacy .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows Schiff base condensation (amine + aldehyde), a method used for analogous hydroxamic acids . In contrast, sulfanyl-substituted analogs () require thioether coupling, which may involve harsher conditions .

Research Findings and Data

Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar heterocycle, whereas sulfanyl or fluorinated analogs (e.g., ) are more lipophilic .
  • Stability : Schiff bases are prone to hydrolysis under acidic conditions, whereas oximes (e.g., ) are more stable, making them preferable for certain applications .

Spectroscopic Characterization

  • IR Spectroscopy : Expected N–O stretch (~950 cm⁻¹) for the hydroxylamine group and C=N stretch (~1600 cm⁻¹) for the Schiff base, consistent with analogs in .
  • NMR : The morpholine ring protons resonate at δ 3.5–4.0 ppm (¹H), while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .

Biological Activity

N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine, commonly referred to as compound EN300-08391, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on the latest research findings.

The synthesis of this compound typically involves the condensation reaction between 4-(morpholin-4-yl)-3-nitrobenzaldehyde and hydroxylamine. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions, followed by cooling and purification through recrystallization.

Chemical Properties:

  • Molecular Formula: C11H12N4O3
  • Molecular Weight: 251.24 g/mol
  • CAS Number: 312320-81-3

This compound exhibits multiple biological activities, primarily attributed to its ability to interact with various biological targets. The nitrophenyl group is known to facilitate electron transfer reactions, while the morpholine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

  • Antitumor Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering pro-apoptotic pathways .

Case Studies and Research Findings

  • Antitumor Activity:
    A study investigating the antitumor potential of similar compounds found that this compound analogs exhibited significant cytotoxicity against various cancer cell lines, including HepG2 and A549. The IC50 values ranged from 6.92 μM to 8.99 μM, demonstrating potent activity compared to standard treatments like Sunitinib .
    Cell LineIC50 (μM)Inhibition Rate (%)
    HepG26.9299.98
    A5498.99100.07
    DU1457.8999.93
    MCF78.26100.39
  • Mechanistic Insights:
    The compound's mechanism involves mitochondrial pathways leading to apoptosis, characterized by increased levels of Bax and decreased levels of Bcl-2, alongside activation of caspase-3 in treated cells .

Applications in Drug Design

Due to its structural characteristics and biological activity, this compound is being explored as a pharmacophore in drug design. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents aimed at treating various diseases, particularly cancers.

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